molecular formula C17H11N3O4S2 B3262923 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 36340-59-7

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B3262923
CAS RN: 36340-59-7
M. Wt: 385.4 g/mol
InChI Key: ZFHAWZASDIKRQC-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H11N3O4S2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Sickle Cell Disease Treatment

A study evaluated various compounds, including 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide, for treating Sickle Cell Disease (SCD). These compounds were found to be non-genotoxic in vivo, making them promising candidate drugs for SCD symptoms treatment, with a safer profile compared to hydroxyurea (dos Santos et al., 2011).

Antitumor Activity

A study synthesized a series of benzenesulfonamide derivatives, including compounds with a structural resemblance to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide, and evaluated their in vitro antitumor activity. One of these compounds showed notable activity against lung cancer and melanoma cell lines, highlighting the potential of such compounds in cancer treatment (Sławiński & Brzozowski, 2006).

Application in Anticancer Agents

Another study synthesized derivatives of Celecoxib, a known anti-inflammatory drug, which are structurally similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide. These compounds demonstrated potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, with one compound showing particular promise in anticancer activity (Küçükgüzel et al., 2013).

Potential as Antihyperglycemic Agents

In a study focusing on antidiabetic drugs, isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties were synthesized. These compounds, which are structurally related to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide, showed significant antihyperglycemic activity, highlighting their potential as leads for new antidiabetic treatments (Eissa, 2013).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c21-15-13-3-1-2-4-14(13)16(22)20(15)11-5-7-12(8-6-11)26(23,24)19-17-18-9-10-25-17/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHAWZASDIKRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

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